Carbonic acid;2,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;2,5-dimethylphenol: is a compound that combines the properties of carbonic acid and 2,5-dimethylphenol Carbonic acid is a weak acid formed in solution when carbon dioxide is dissolved in water, while 2,5-dimethylphenol is a derivative of phenol with two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for preparing 2,5-dimethylphenol involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile.
Catalytic Transformation: Another method involves the catalytic transformation of lignocellulosic biomass into 2,5-dimethylphenol.
Industrial Production Methods: Industrial production of 2,5-dimethylphenol often involves the catalytic pyrolysis of lignocellulose to produce p-xylene intermediates, which are then hydroxylated to form 2,5-dimethylphenol .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-dimethylphenol can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 2,5-dimethylphenol to its corresponding alcohols.
Substitution: This compound can participate in electrophilic and nucleophilic substitution reactions, leading to various substituted phenols.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: Strong bases like sodium hydroxide and nucleophiles such as amines and thiols are commonly used.
Major Products:
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: 2,5-dimethylphenol is used as a catalyst in various organic reactions due to its unique chemical properties.
Biology:
Properties
CAS No. |
92466-64-3 |
---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
carbonic acid;2,5-dimethylphenol |
InChI |
InChI=1S/2C8H10O.CH2O3/c2*1-6-3-4-7(2)8(9)5-6;2-1(3)4/h2*3-5,9H,1-2H3;(H2,2,3,4) |
InChI Key |
PNPKHJRGIUDJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)O.CC1=CC(=C(C=C1)C)O.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.